Cas no 220924-31-2 (methyl 3-(butylamino)benzoate)
methyl 3-(butylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-(butylamino)-, methyl ester
- Benzoic acid, 3-(butylamino)-, methyl ester (9CI)
- methyl 3-(butylamino)benzoate
- Benzoic acid, 3-(butylamino)-, methyl ester
- AKOS009051134
- EN300-165810
- Benzoic acid,3-(butylamino)-,methyl ester(9ci)
- GRQYGGUSFLWQDR-UHFFFAOYSA-N
- 220924-31-2
-
- Inchi: 1S/C12H17NO2/c1-3-4-8-13-11-7-5-6-10(9-11)12(14)15-2/h5-7,9,13H,3-4,8H2,1-2H3
- InChI Key: GRQYGGUSFLWQDR-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC(=C1)NCCCC)=O
Computed Properties
- Exact Mass: 207.126
- Monoisotopic Mass: 207.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 38.3A^2
methyl 3-(butylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165810-0.05g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-165810-0.1g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-165810-0.25g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-165810-0.5g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-165810-1.0g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-165810-2.5g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-165810-5.0g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-165810-10.0g |
methyl 3-(butylamino)benzoate |
220924-31-2 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-165810-50mg |
methyl 3-(butylamino)benzoate |
220924-31-2 | 50mg |
$348.0 | 2023-09-21 | ||
| Enamine | EN300-165810-100mg |
methyl 3-(butylamino)benzoate |
220924-31-2 | 100mg |
$364.0 | 2023-09-21 |
methyl 3-(butylamino)benzoate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
Additional information on methyl 3-(butylamino)benzoate
Recent Advances in the Study of Methyl 3-(butylamino)benzoate (CAS: 220924-31-2) in Chemical Biology and Pharmaceutical Research
Methyl 3-(butylamino)benzoate (CAS: 220924-31-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This ester derivative, characterized by its butylamino and benzoate functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical applications.
A 2023 study published in the *Journal of Medicinal Chemistry* explored the synthetic pathways for methyl 3-(butylamino)benzoate, emphasizing its scalability and purity. The researchers employed a novel catalytic method to enhance yield and reduce by-products, which is critical for industrial-scale production. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological testing.
In the context of pharmacological activity, methyl 3-(butylamino)benzoate has demonstrated notable anti-inflammatory and analgesic properties. A preclinical study conducted by researchers at the University of Cambridge revealed that the compound effectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These findings suggest its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Another area of interest is the compound's role in cancer research. A recent publication in *Bioorganic & Medicinal Chemistry Letters* reported that methyl 3-(butylamino)benzoate exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The study proposed that the compound's mechanism of action involves the disruption of mitochondrial function and induction of apoptosis, offering a new avenue for targeted cancer therapies.
Beyond its therapeutic potential, methyl 3-(butylamino)benzoate has also been investigated for its applications in drug delivery systems. Researchers at MIT developed a nanoparticle-based delivery platform incorporating the compound to enhance the bioavailability of poorly soluble drugs. This innovative approach could revolutionize the treatment of diseases requiring precise drug targeting and controlled release.
Despite these advancements, challenges remain in the clinical translation of methyl 3-(butylamino)benzoate. Issues such as pharmacokinetics, toxicity profiles, and long-term safety need to be addressed through rigorous preclinical and clinical trials. However, the compound's multifaceted biological activities and synthetic accessibility position it as a promising candidate for future drug development.
In conclusion, methyl 3-(butylamino)benzoate (CAS: 220924-31-2) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its diverse pharmacological properties, coupled with advancements in synthesis and delivery technologies, underscore its potential to address unmet medical needs. Continued research and collaboration across disciplines will be essential to fully realize its therapeutic benefits.
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